6-Bromo vs. 6-Unsubstituted: AChE Inhibitory Activity Enhancement Inferred from Coumarin Hybrid SAR
In a comprehensive molecular docking and SAR review of coumarin hybrids as multi-target anti-Alzheimer's agents, bromo substituents were explicitly reported to increase anti-acetylcholinesterase (AChE) activity, whereas a hydroxyl group at position 6 or 7 decreased it [1]. This class-level SAR directly supports the rationale for selecting the 6-bromo-bearing CAS 728031-55-8 over the 6-unsubstituted analog (CAS 728031-52-5, 8-methoxy-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one). No direct head-to-head AChE IC50 data for these two specific compounds were identified in the public domain.
| Evidence Dimension | Predicted anti-AChE activity based on substituent SAR |
|---|---|
| Target Compound Data | Contains 6-Br substituent (associated with increased anti-AChE activity per class SAR [1]) |
| Comparator Or Baseline | CAS 728031-52-5: 8-methoxy-3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-2H-chromen-2-one (6-H instead of 6-Br) |
| Quantified Difference | Qualitative SAR: 6-Br > 6-H for anti-AChE activity; quantitative difference not experimentally determined for this pair |
| Conditions | SAR derived from molecular docking studies across multiple coumarin hybrid series [1] |
Why This Matters
For AChE-targeted screening campaigns, selecting the 6-bromo analog over the 6-unsubstituted version is consistent with established SAR, reducing the risk of false negatives in primary screens.
- [1] Joubert, J. et al. (2018) 'Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease', BMC Chemistry, 12, Article 128. View Source
